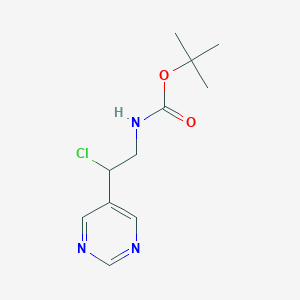

tert-butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate

Description

Properties

Molecular Formula |

C11H16ClN3O2 |

|---|---|

Molecular Weight |

257.72 g/mol |

IUPAC Name |

tert-butyl N-(2-chloro-2-pyrimidin-5-ylethyl)carbamate |

InChI |

InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)15-6-9(12)8-4-13-7-14-5-8/h4-5,7,9H,6H2,1-3H3,(H,15,16) |

InChI Key |

FPJOBKXYBOXGIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CN=CN=C1)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically involves the following sequential steps:

Preparation of the Pyrimidine Intermediate :

- Reagent : 2-chloropyrimidine.

- Reaction Conditions : The pyrimidine intermediate is prepared by reacting 2-chloropyrimidine with ethylating agents under controlled conditions.

- Solvent : Organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Formation of the Carbamate Linkage :

- Reagent : Tert-butyl carbamate.

- Reaction Conditions : The carbamate group is introduced through nucleophilic substitution or coupling reactions, often using bases such as potassium carbonate or sodium hydride to facilitate the reaction.

-

- The crude product is purified using chromatographic techniques (e.g., silica gel chromatography or reversed-phase HPLC) to achieve high purity.

Optimized Reaction Conditions

To maximize yield and purity, researchers have identified key parameters:

| Parameter | Optimal Condition |

|---|---|

| Temperature | Room temperature to 50°C |

| Solvent | DMF or THF |

| Reaction Time | 12–16 hours |

| Purification Method | Chromatography (Silica Gel or HPLC) |

| Typical Yield | ~75% under optimized conditions |

Advanced Techniques for Large-Scale Synthesis

For industrial-scale production, continuous flow reactors are often employed to improve efficiency and scalability. These reactors allow precise control over temperature and reaction time, reducing by-products and enhancing yield.

Mechanistic Insights

The synthesis mechanism generally involves:

- Activation of tert-butyl carbamate via base-mediated deprotonation.

- Nucleophilic attack on the pyrimidine intermediate, leading to the formation of the carbamate linkage.

- Stabilization of the product through purification techniques.

Analytical Characterization

The synthesized compound is characterized using:

-

- Proton ($$^1$$H) and Carbon ($$^{13}$$C) NMR spectra reveal characteristic peaks for the tert-butyl group, chlorinated pyrimidine ring, and ethylene bridge.

-

- Molecular ion peaks confirm the molecular weight and structure.

Example Data Table: Reaction Conditions and Yield

| Step | Reagents | Solvent | Temperature | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Pyrimidine Intermediate | 2-Chloropyrimidine + Ethylating Agent | DMF | Room Temp | 12 | ~85 |

| Carbamate Formation | Tert-butyl carbamate + Base | THF | 50°C | 16 | ~75 |

Notes from Literature

- Continuous flow reactors enhance reproducibility and reduce impurities during large-scale synthesis.

- Chromatographic purification ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyrimidinyl moiety to dihydropyrimidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like methanol or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted carbamates.

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Ghrelin O-Acyl Transferase Inhibition

One of the primary applications of tert-butyl 2-chloro-2-(pyrimidin-5-yl)ethylcarbamate is as an inhibitor of Ghrelin O-acyl transferase (GOAT). This enzyme plays a crucial role in the activation of ghrelin, a hormone involved in appetite regulation and energy homeostasis. The compound has been shown to effectively reduce weight gain and treat conditions such as type 2 diabetes and obesity by modulating the activity of GOAT .

2. Antiviral Activity

Research indicates that derivatives of this compound can exhibit antiviral properties, particularly against respiratory syncytial virus (RSV). Studies have demonstrated that modifications to the pyrimidine ring can enhance anti-RSV activity, suggesting that similar structural analogs could be developed for therapeutic use against viral infections .

3. Solubility Enhancement in Drug Formulations

The compound has been investigated for its ability to improve the solubility of other drug molecules. For instance, modifications involving tert-butyl carbamate structures have been used to enhance the aqueous solubility of lapatinib-derived analogs, which is critical for their bioavailability and efficacy .

Case Studies

Cosmetic Applications

Emerging research suggests that this compound may also have potential applications in cosmetic formulations. Its properties could be utilized to enhance skin penetration and bioavailability of active ingredients in topical products. Studies on dermatokinetics indicate that compounds enhancing skin absorption are valuable in developing effective skincare products .

Mechanism of Action

The mechanism of action of tert-butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the modulation of biochemical pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine/Pyridine Rings

tert-Butyl (2-Chloro-5-methylpyridin-3-yl)methylcarbamate ()

- Structure : Pyridine ring with chloro (C2), methyl (C5), and methylcarbamate groups.

- Reactivity : The chloro substituent enhances electrophilic aromatic substitution (e.g., Suzuki coupling), while the methyl group sterically hinders certain reactions.

- Applications : Used in synthesizing kinase inhibitors; however, pyridine-based derivatives generally exhibit lower binding affinity to pyrimidine-specific targets compared to pyrimidine analogs .

tert-Butyl (5-Bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate ()

- Structure : Pyridine ring with bromo (C5), chloro (C6), and hydroxyl (C3) groups.

- Reactivity : Bromo substituents facilitate nucleophilic substitution, whereas hydroxyl groups enable hydrogen bonding in drug-receptor interactions.

- Stability : Bromo derivatives are less stable under basic conditions compared to chloro analogs, necessitating careful handling .

tert-Butyl 5-Chloropyridin-2-ylcarbamate ()

Functional Group Variations in Carbamate Backbones

tert-Butyl 2-(2-(2-Hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate ()

- Structure : Ethoxy-ethylcarbamate chain with a terminal alkyne (hex-5-ynamido group).

- Applications : Used in click chemistry for bioconjugation; the alkyne group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

- Physical Properties : Molecular weight 342.4 g/mol; solubility in polar solvents due to ethoxy groups .

tert-Butyl (5-((4-((3-Cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate ()

Key Research Findings

Bioactivity : Pyrimidine-based carbamates (e.g., ) show higher kinase inhibition (IC50 < 100 nM) compared to pyridine analogs due to enhanced π-π stacking with ATP-binding pockets.

Solubility : Ethoxy-ethylcarbamate derivatives () exhibit improved aqueous solubility (>10 mg/mL) versus halogenated analogs, critical for drug formulation.

Safety : Chloro and bromo substituents correlate with increased toxicity (), necessitating rigorous hazard controls during handling.

Biological Activity

tert-butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate, also known as tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate, has emerged as a significant compound in biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 257.72 g/mol

- CAS Number : 1638765-31-7

The compound features a tert-butyl carbamate group linked to a 2-chloropyrimidine moiety through an ethyl chain. This structural arrangement allows for diverse chemical reactivity and biological interactions, making it a valuable candidate for pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorinated pyrimidine ring can engage with active sites of various enzymes, potentially inhibiting their function and modulating biochemical pathways critical for cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which is particularly relevant in cancer therapeutics.

- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that regulate cell growth and proliferation.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Case Studies and Research Findings

- Poly(ADP-ribose) Polymerase (PARP) Inhibition :

- Inhibition of Histone Deacetylases (HDAC) :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Halogen Substituent | Biological Activity |

|---|---|---|

| tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate | Chlorine | Moderate PARP inhibition |

| tert-butyl N-[2-(2-fluoropyrimidin-5-yl)ethyl]carbamate | Fluorine | Enhanced binding affinity |

| tert-butyl N-[2-(2-bromopyrimidin-5-yl)ethyl]carbamate | Bromine | Variable activity based on target |

This table illustrates how slight modifications can lead to significant differences in biological efficacy, emphasizing the importance of structure in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.